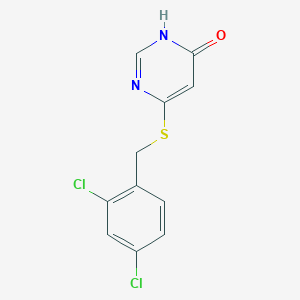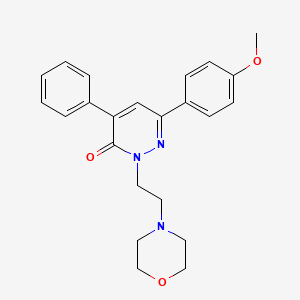
6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely used in pharmaceuticals, agrochemicals, and dyes. This compound is characterized by the presence of hydrazinyl, methyl, and nitro functional groups attached to a pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione typically involves multi-step organic reactions. One common method includes:
Nitration: Introduction of a nitro group to the pyrimidine ring.
Methylation: Addition of a methyl group to the pyrimidine ring.
Hydrazination: Introduction of a hydrazinyl group.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts, optimized reaction conditions (temperature, pressure), and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the nitro group.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Various substitution reactions can occur, especially at the hydrazinyl and methyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Nitro group oxidation products.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or alkylated pyrimidines.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of various pyrimidine derivatives.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to biological molecules.
Antimicrobial Activity: Exhibits antimicrobial properties against certain bacteria and fungi.
Medicine
Drug Development: Investigated for potential use in drug development, particularly in anticancer and antiviral therapies.
Industry
Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Agrochemicals: Potential use in the development of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The nitro group can undergo redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione: Similar structure but with an amino group instead of a hydrazinyl group.
6-Hydrazinyl-3-methyl-5-chloropyrimidine-2,4(3h,5h)-dione: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione is unique due to the combination of hydrazinyl, methyl, and nitro groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
880-83-1 |
|---|---|
Formule moléculaire |
C5H7N5O4 |
Poids moléculaire |
201.14 g/mol |
Nom IUPAC |
(6Z)-6-hydrazinylidene-3-methyl-5-nitro-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H7N5O4/c1-9-4(11)2(10(13)14)3(8-6)7-5(9)12/h2H,6H2,1H3,(H,7,8,12) |
Clé InChI |
JEXYXVFIUHVCTR-UHFFFAOYSA-N |
SMILES isomérique |
CN1C(=O)C(/C(=N/N)/NC1=O)[N+](=O)[O-] |
SMILES canonique |
CN1C(=O)C(C(=NN)NC1=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate](/img/structure/B12920816.png)
![4-Chloro-N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzene-1-sulfonamide](/img/structure/B12920821.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-2,6,8-trimethyl-](/img/structure/B12920828.png)
![Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-](/img/structure/B12920829.png)
![3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920835.png)
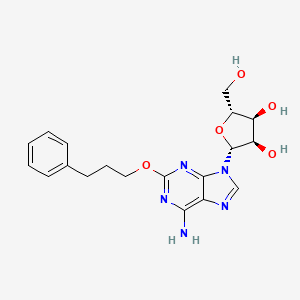


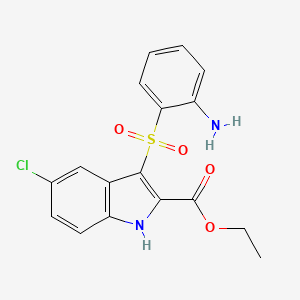
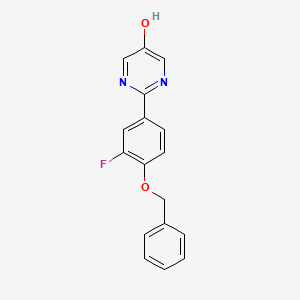

![3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12920882.png)
